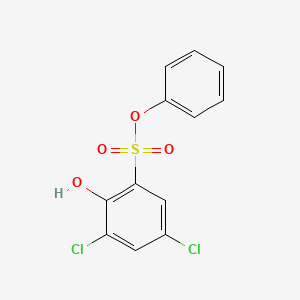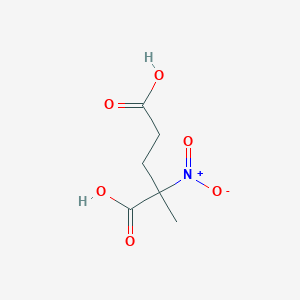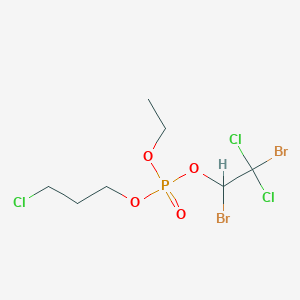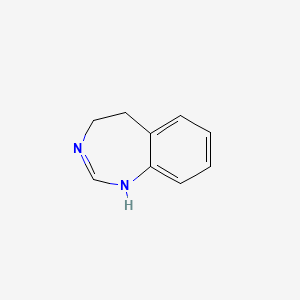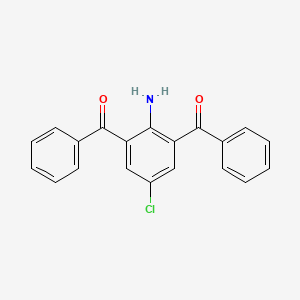
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is an organic compound with the molecular formula C19H14ClNO It is a substituted benzophenone derivative, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by an amino group (-NH2) and a chlorine atom (-Cl), respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves the reduction of isoxazole using iron powder in the presence of toluene and muriatic acid . This process yields the desired compound through a series of reduction and purification steps.
Industrial Production Methods
Industrial production of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, iodine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit or activate specific enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chlorobenzophenone: A closely related compound with similar structural features and reactivity.
2-Amino-2’,5-dichlorobenzophenone: Another derivative with additional chlorine substitution, affecting its chemical properties and applications.
Uniqueness
(2-Amino-5-chloro-1,3-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
64133-82-0 |
|---|---|
Fórmula molecular |
C20H14ClNO2 |
Peso molecular |
335.8 g/mol |
Nombre IUPAC |
(2-amino-3-benzoyl-5-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14ClNO2/c21-15-11-16(19(23)13-7-3-1-4-8-13)18(22)17(12-15)20(24)14-9-5-2-6-10-14/h1-12H,22H2 |
Clave InChI |
QNLVMADYIBIMKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2N)C(=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

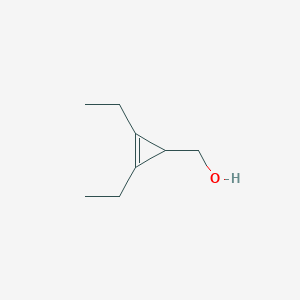
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

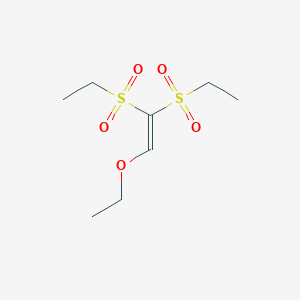
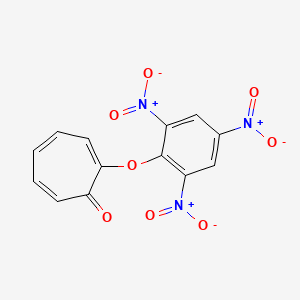
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
